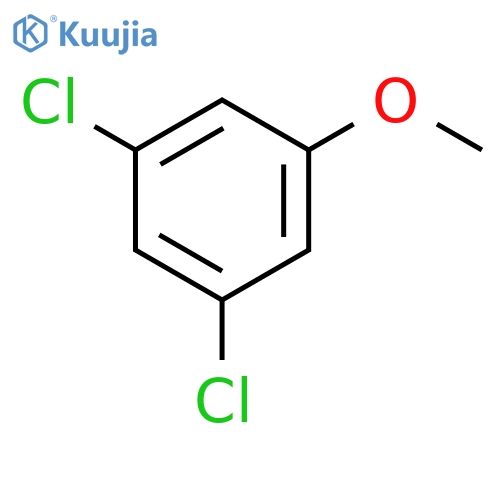Cas no 33719-74-3 (3,5-Dichloroanisole)

3,5-Dichloroanisole structure
商品名:3,5-Dichloroanisole
3,5-Dichloroanisole 化学的及び物理的性質
名前と識別子
-
- 1,3-Dichloro-5-methoxybenzene
- 3,5-Dichloroanisole
- 3,5-Dichlor-anisol
- 3,5-dichloro-anisole
- 3,5-dichlorophenol anisole
- 3.5-Dichlor-1-methoxy-benzol
- Benzene,3,5-dichloro-1-methoxy
- Methyl-(3.5-dichlor-phenyl)-aether
- Benzene, 3,5-dichloro-1-methoxy-
- DTXSID80187404
- FT-0614550
- SCHEMBL12015243
- Benzene, 1,3-dichloro-5-methoxy-
- EINECS 251-655-6
- 3,5-DICHLOROANISOL
- 1,3-Dichloro-5-methoxybenzene #
- 33719-74-3
- NS00029531
- InChI=1/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
- MFCD00000589
- SSNXYMVLSOMJLU-UHFFFAOYSA-
- AMY28547
- J-511299
- SCHEMBL811578
- PS-5245
- A821907
- 3,5-dichloro anisole
- 1,3-Dichloro-5-methoxy-benzene
- AKOS005255514
- 3,5-Dichloroanisole, 98%
- DB-048477
-
- MDL: MFCD00000589
- インチ: 1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
- InChIKey: SSNXYMVLSOMJLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(OC)C=C(Cl)C=1
- BRN: 1936395
計算された属性
- せいみつぶんしりょう: 175.97957g/mol
- ひょうめんでんか: 0
- XLogP3: 3.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 175.97957g/mol
- 単一同位体質量: 175.97957g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 10
- 複雑さ: 97.8
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2890
- ゆうかいてん: 39-41 °C (dec.) (lit.)
- ふってん: 97°C 7,6mm
- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
- 屈折率: 1.534
- PSA: 9.23000
- LogP: 3.00200
- ようかいせい: 未確定
3,5-Dichloroanisole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/22;R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S22;S26;S37/39
- リスク用語:R20/22; R36/37/38
3,5-Dichloroanisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3,5-Dichloroanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D431835-25000mg |
3,5-Dichloroanisole |
33719-74-3 | 25g |
$402.00 | 2023-05-18 | ||
| Enamine | EN300-78825-1.0g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 1.0g |
$1068.0 | 2023-02-12 | ||
| TRC | D431835-25g |
3,5-Dichloroanisole |
33719-74-3 | 25g |
$ 402.00 | 2023-09-07 | ||
| Enamine | EN300-78825-2.5g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 2.5g |
$2212.0 | 2023-02-12 | ||
| Enamine | EN300-78825-5.0g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 5.0g |
$2802.0 | 2023-02-12 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100 g |
3,5-Dichloroanisole, |
33719-74-3 | 100g |
¥2,106.00 | 2023-07-11 | ||
| abcr | AB148804-1 g |
3,5-Dichloroanisole; 98% |
33719-74-3 | 1g |
€68.30 | 2023-05-09 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106512-100g |
3,5-Dichloroanisole |
33719-74-3 | 98% | 100g |
¥1252.90 | 2023-09-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100g |
3,5-Dichloroanisole, |
33719-74-3 | 100g |
¥2106.00 | 2023-09-05 | ||
| Ambeed | A754930-5g |
1,3-Dichloro-5-methoxybenzene |
33719-74-3 | 98% | 5g |
$22.0 | 2024-04-19 |
3,5-Dichloroanisole 関連文献
-
1. Index of subjects, 1976
-
Carlotta Raviola,Maurizio Fagnoni Photochem. Photobiol. Sci. 2018 17 107
-
3. Some chlorinated hydroxyphenoxyacetic acidsJ. P. Brown,E. B. McCall J. Chem. Soc. 1955 3681
-
4. Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutionsJames W. Emsley,John C. Lindon,Joan M. Street J. Chem. Soc. Perkin Trans. 2 1976 805
-
Benjamin J. Groombridge,Stephen M. Goldup,Igor Larrosa Chem. Commun. 2015 51 3832
推奨される供給者
Amadis Chemical Company Limited
(CAS:33719-74-3)3,5-Dichloroanisole

清らかである:99%
はかる:100g
価格 ($):163.0